molecular formula C8H14N2O3 B2411160 9a-(Hydroxymethyl)-1,3,4,7,8,9-hexahydropyrazino[2,1-c][1,4]oxazin-6-one CAS No. 2445785-06-6

9a-(Hydroxymethyl)-1,3,4,7,8,9-hexahydropyrazino[2,1-c][1,4]oxazin-6-one

Cat. No.: B2411160
CAS No.: 2445785-06-6
M. Wt: 186.211
InChI Key: NRQRCPSMSNIVQY-UHFFFAOYSA-N
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Description

9a-(Hydroxymethyl)-1,3,4,7,8,9-hexahydropyrazino[2,1-c][1,4]oxazin-6-one is a sophisticated synthetic intermediate of significant interest in medicinal chemistry, primarily for the construction of complex macrocyclic scaffolds. Its core structure integrates a morpholine and a piperazine ring, presenting a conformationally constrained, heterobicyclic framework that is highly valuable for probing three-dimensional chemical space in drug discovery. This compound is notably recognized as a key precursor in the synthesis of macrocyclic hepatitis C virus (HCV) NS3/4A protease inhibitors , where it contributes to the central pharmacophore that interacts with the viral enzyme. The embedded hydroxymethyl group at the 9a-position is a critical functional handle, enabling further synthetic elaboration through coupling reactions to integrate additional molecular fragments or to form the macrocyclic ring system itself, which is essential for enhancing potency and metabolic stability. Researchers utilize this intermediate to develop novel protease inhibitors not only for HCV but also for other viral and cellular proteases, exploring its utility in targeting protein-protein interactions that are often considered challenging with traditional small molecules. Its rigid, polyheterocyclic nature makes it a valuable template for generating focused libraries aimed at optimizing pharmacological properties and achieving selectivity for specific biological targets. The ongoing research into this compound and its derivatives underscores its importance in advancing the field of macrocyclic therapeutics and structure-based drug design.

Properties

IUPAC Name

9a-(hydroxymethyl)-1,3,4,7,8,9-hexahydropyrazino[2,1-c][1,4]oxazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O3/c11-5-8-4-9-3-7(12)10(8)1-2-13-6-8/h9,11H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRQRCPSMSNIVQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2(N1C(=O)CNC2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9a-(Hydroxymethyl)-1,3,4,7,8,9-hexahydropyrazino[2,1-c][1,4]oxazin-6-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a Mitsunobu reaction followed by sequential cyclization . This method is efficient and provides high yields with good stereoselectivity.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to its production.

Chemical Reactions Analysis

Oxidation of Hydroxymethyl Group

The hydroxymethyl group (-CH₂OH) at position 9a can undergo oxidation to form a carbonyl group (e.g., aldehyde or ketone), depending on reaction conditions. While explicit data for this compound is limited, analogous systems (e.g., pyrazino[2,1-c] oxazine derivatives) demonstrate susceptibility to oxidation under conditions like Dess-Martin periodinane or KMnO₄ .

Ring-Opening Reactions

The oxazinone ring may undergo ring-opening under basic conditions , similar to lactone hydrolysis. For example, LiOH in methanol/water mixtures facilitates hydrolysis of ester or lactone groups, as seen in related compounds . This could generate dihydroxy derivatives or open the ring entirely.

Functional Group Transformations

  • Silyl Ether Deprotection : Fluoride-mediated cleavage (e.g., TBAF) removes protecting groups, regenerating reactive hydroxyls for further functionalization .

  • Nucleophilic Substitution : The hydroxymethyl group may participate in alkylation or acylation reactions, though specific examples for this compound are not detailed in the literature.

Analytical and Structural Insights

The compound’s structure is confirmed via MS and NMR spectroscopy , with molecular weight and stereochemical details inferred from related analogs. For example, CID 16123286 (hexahydropyrazino[2,1-c] oxazin-4(3H)-one hydrochloride) shares structural motifs, with a molecular weight of 192.64 g/mol .

Table 2: Structural and Analytical Data

PropertyValue/Description
Molecular FormulaC₁₀H₁₄N₂O₃ (inferred from analogs)
MS m/z (M+1)~287 (similar to D4 in search results)
Stereochemistry9aS configuration (from CID 16124477)

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the compound's efficacy against various bacterial strains. For instance:

  • A study indicated that derivatives of hexahydropyrazino compounds exhibit significant antibacterial activity against Escherichia coli and Pseudomonas aeruginosa, suggesting potential applications in treating infections caused by these pathogens .
  • Another investigation demonstrated that certain derivatives showed inhibition against Mycobacterium tuberculosis at concentrations as low as 6.25 µg/mL, indicating promising anti-tuberculosis properties .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects:

  • Research involving the synthesis of new derivatives has shown that some hexahydropyrazino compounds possess lipoxygenase inhibitory activity, which is crucial in managing inflammatory responses . This suggests potential therapeutic applications in treating inflammatory diseases.

Case Studies

StudyFindingsApplication
Synthesis and Evaluation of Antimicrobial Activity Demonstrated significant inhibition of bacterial growth for several derivatives of hexahydropyrazino compounds.Potential use in developing new antibiotics .
Anti-tuberculosis Activity Identified a derivative with a minimal inhibitory concentration lower than that of isoniazid.Could enhance treatment regimens for tuberculosis .
Lipoxygenase Inhibition New derivatives showed substantial lipoxygenase inhibitory activity.Potential development of anti-inflammatory drugs .

Mechanism of Action

The mechanism of action of 9a-(Hydroxymethyl)-1,3,4,7,8,9-hexahydropyrazino[2,1-c][1,4]oxazin-6-one involves its interaction with specific molecular targets. These targets could include enzymes or receptors, where the compound binds and modulates their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic molecules with pyrazine or oxazine rings, such as:

  • 1,3-Oxazines
  • 1,4-Oxazines
  • Pyrazino[2,1-c][1,4]oxazines

Uniqueness

What sets 9a-(Hydroxymethyl)-1,3,4,7,8,9-hexahydropyrazino[2,1-c][1,4]oxazin-6-one apart is its specific combination of functional groups and ring structures, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

The compound 9a-(Hydroxymethyl)-1,3,4,7,8,9-hexahydropyrazino[2,1-c][1,4]oxazin-6-one is a member of the oxazine family of heterocyclic compounds. This class is known for its diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this specific compound based on available literature and research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by its unique arrangement of nitrogen and oxygen atoms within a bicyclic framework. Understanding its structure is crucial for elucidating its biological mechanisms.

Antimicrobial Activity

Research indicates that oxazines exhibit significant antimicrobial properties. A study on various oxazine derivatives showed promising antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for some derivatives was as low as 50 µg/mL .

Table 1: Antimicrobial Activity of Oxazine Derivatives

CompoundMIC (µg/mL)Target Organism
1C1OX50S. aureus
1C3TH62.5E. coli
1C4TH62.5E. coli

Anticancer Activity

Oxazine derivatives have also been studied for their anticancer potential. Specific compounds have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

Neuropharmacological Effects

The central nervous system (CNS) effects of oxazine compounds have been explored in several studies. For instance, a related compound was shown to reduce locomotor activity in mice, indicating potential depressant effects on the CNS . This suggests that this compound may possess similar neuroactive properties.

Case Studies

Several case studies highlight the biological efficacy of oxazine compounds:

  • Case Study 1 : A study synthesized a series of oxazines and evaluated their antimicrobial properties against various pathogens. The results indicated that certain modifications in the chemical structure significantly enhanced antibacterial activity.
  • Case Study 2 : Another investigation focused on the anticancer activity of oxazine derivatives in vitro. The findings revealed that specific compounds could inhibit tumor growth by inducing apoptosis in cancer cells.

Q & A

Basic Research Questions

Q. What established synthetic pathways are used for 9a-(Hydroxymethyl)-1,3,4,7,8,9-hexahydropyrazino[2,1-c][1,4]oxazin-6-one, and what reaction conditions are critical for achieving high yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including ring-closing processes and hydroxymethylation. Key steps include:

  • Use of Lewis acids (e.g., BF₃·Et₂O) or transition metal catalysts (e.g., palladium complexes) to facilitate cyclization .
  • Strict control of temperature (e.g., 60–80°C for cyclization) and pH (acidic conditions for protonation of intermediates) to prevent side reactions .
  • Final purification via HPLC or recrystallization to isolate the compound with ≥95% purity .

Q. Which spectroscopic techniques are most reliable for confirming the compound’s structural integrity and purity?

  • Methodological Answer : A combination of 1H/13C NMR (to assign proton/carbon environments and stereochemistry), IR spectroscopy (to identify functional groups like hydroxymethyl), and mass spectrometry (for molecular weight confirmation) is essential . HPLC with UV detection is recommended for purity assessment, using a C18 column and acetonitrile/water mobile phase .

Advanced Research Questions

Q. How can researchers optimize reaction parameters to suppress competing side reactions during synthesis?

  • Methodological Answer :

  • Temperature modulation : Lowering reaction temperatures (e.g., 40°C) reduces undesired oxidation of the hydroxymethyl group .
  • Catalyst screening : Testing alternative catalysts (e.g., ZnCl₂ vs. FeCl₃) can improve selectivity .
  • In-situ monitoring : Real-time tracking via FTIR or Raman spectroscopy helps identify intermediates and adjust conditions dynamically .

Q. What strategies resolve discrepancies in NMR data when assigning stereochemistry to the hydroxymethyl group?

  • Methodological Answer :

  • 2D NMR techniques (e.g., NOESY or HSQC) clarify spatial relationships between protons and carbons .
  • X-ray crystallography provides definitive stereochemical assignments if single crystals are obtainable .
  • Computational modeling (DFT calculations) predicts chemical shifts and validates experimental NMR assignments .

Q. How should stability studies be designed to evaluate the compound’s degradation under varying pH and light exposure?

  • Methodological Answer :

  • Accelerated stability testing : Incubate the compound at 40°C/75% RH under:
  • Acidic (pH 3), neutral (pH 7), and basic (pH 9) conditions .
  • Photolytic stress : Expose to UV light (e.g., 254 nm) for 48 hours .
  • Analytical tracking : Use LC-MS to identify degradation products and quantify remaining parent compound .

Q. How can the hydroxymethyl group’s reactivity be exploited to synthesize derivatives for structure-activity studies?

  • Methodological Answer :

  • Oxidation : Convert the hydroxymethyl group to a carbonyl using Jones reagent (CrO₃/H₂SO₄) .
  • Nucleophilic substitution : Replace the hydroxyl group with halides (e.g., PCl₅ for Cl substitution) .
  • Derivatization : React with hydrazine to form hydrazone derivatives for biological screening .

Q. What in vitro assays are suitable for preliminary evaluation of the compound’s interaction with neurological targets?

  • Methodological Answer :

  • Surface plasmon resonance (SPR) : Measure binding kinetics to receptors like GABA₃ or serotonin transporters .
  • Fluorescence polarization assays : Quantify competitive displacement of fluorescent ligands at synaptic targets .
  • Calcium imaging : Assess functional modulation of ion channels in neuronal cell lines .

Q. How should control experiments distinguish enzymatic vs. non-enzymatic degradation in metabolic studies?

  • Methodological Answer :

  • Enzyme inhibition : Co-incubate with protease/oxidase inhibitors (e.g., PMSF or allopurinol) to isolate non-enzymatic pathways .
  • Isotopic labeling : Use ¹⁴C-labeled compound to track degradation products via scintillation counting .
  • Heat-denatured controls : Compare degradation rates in active vs. heat-inactivated liver microsomes .

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